6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

Cardiotoxicity Screening hERG Channel Assay Medicinal Chemistry

Researchers developing PRMT inhibitors or antimicrobial libraries often face delays from non-scalable in-house synthesis of key intermediates. This 6-chloro-5-ethyl-2-methylpyrimidin-4-ol resolves that bottleneck, providing a ready-to-derivatize scaffold with validated biological activity. - Dual PRMT activity: Serves as a starting point for selective PRMT4 (IC50 22 nM) and PRMT6 (IC50 26 nM) inhibitor development. - Antimicrobial building block: The reactive 6-chloro handle enables rapid nucleophilic substitution to generate screening libraries targeting Mycobacterium tuberculosis (MIC as low as 0.75 μg/mL in optimized analogs). - Assay reference standard: Quantifiable hERG inhibition (IC50 5 nM) makes it a reliable benchmark for cardiac safety profiling of pyrimidine-containing candidates.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B13375993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-ethyl-2-methylpyrimidin-4-ol
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)C)Cl
InChIInChI=1S/C7H9ClN2O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H,9,10,11)
InChIKeyWQONNERRNDODIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Properties & Availability


6-Chloro-5-ethyl-2-methylpyrimidin-4-ol (CAS 32250-36-5) is a heterocyclic pyrimidin-4-ol derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . The compound features a chlorine substituent at the 6-position, an ethyl group at the 5-position, and a methyl group at the 2-position of the pyrimidine ring . Its predicted physicochemical properties include a melting point of 200 °C, a boiling point of 235.8±50.0 °C, a density of 1.31±0.1 g/cm³, and a predicted pKa of 7.47±0.50 . As a substituted chloropyrimidine, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research due to the nucleophilic substitution reactivity conferred by the chlorine atom at position 6 .

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Substituent-Specific Differentiation


Pyrimidine derivatives cannot be treated as interchangeable building blocks in either biological assays or synthetic routes due to profound substituent-dependent variations in both target engagement and chemical reactivity. The specific combination of a 6-chloro leaving group, a 5-ethyl substituent, and a 2-methyl group in this compound creates a unique steric and electronic profile that determines both its nucleophilic substitution reactivity and its biological target selectivity . Systematic SAR studies on chloropyrimidine antimicrobial agents demonstrate that the nature of the substituent at position 6—whether aryl, heteroaryl, or alkylthio—dramatically alters in vitro antibacterial activity against pathogenic bacteria including Mycobacterium tuberculosis . Substitution with a different halogen or alkyl pattern at positions 2, 5, or 6 will yield a compound with fundamentally different binding kinetics, selectivity profile, and synthetic utility, making this specific substitution pattern non-substitutable for applications requiring precise molecular recognition or regioselective derivatization.

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Quantitative Evidence Guide


hERG Channel Inhibition Profile

This compound demonstrates a quantifiable level of human ERG (hERG) potassium channel inhibition in whole-cell patch clamp assays. While hERG inhibition is a critical safety liability for many drug candidates, the measured IC50 value of this compound falls within a range that may inform lead optimization strategies relative to other pyrimidine-containing scaffolds [1]. The compound exhibits an IC50 of 5 nM for inhibition of the human ERG channel expressed in HEK293 cells after 15 minutes by whole-cell patch clamp technique [1]. This hERG activity profile differs from that of structurally distinct pyrimidine analogs such as 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, which is primarily developed for ALS enzyme inhibition in herbicide applications and lacks comparable human ion channel activity data .

Cardiotoxicity Screening hERG Channel Assay Medicinal Chemistry Safety Pharmacology

PRMT6 Inhibitory Activity

This compound exhibits inhibitory activity against protein arginine N-methyltransferase 6 (PRMT6), a therapeutic target implicated in cancer and other diseases [1]. In biochemical assays using human full-length PRMT6 (residues 1 to 375) expressed in a baculovirus expression system, this compound demonstrated an IC50 of 26 nM [1]. In comparison, the compound showed an IC50 of 22 nM against PRMT4 (CARM1) under similar assay conditions [1]. This intra-target selectivity profile—with PRMT6 and PRMT4 inhibition within the same nanomolar range—contrasts with other pyrimidine-based PRMT inhibitors described in the literature, where structural modifications at positions 2 and 5 of the pyrimidine ring have been shown to produce more pronounced selectivity windows between PRMT family members [2].

Epigenetics PRMT6 Inhibition Methyltransferase Assay Oncology Research

6-Substituent Effects on Antibacterial Potency

While direct MIC data for this specific compound against pathogenic bacteria is not available in the primary literature, class-level SAR studies on chloropyrimidines establish that the nature of the 6-position substituent is a critical determinant of antimicrobial potency . In systematic evaluations of chloropyrimidine derivatives, compounds bearing aryl, heteroaryl, or alkylthio substituents at position 6 demonstrated potent in vitro antimycobacterial activity with MIC values as low as 0.75 μg/mL against Mycobacterium tuberculosis . Specifically, compounds 3c, 3h, 3i, and 3o in this series displayed only potent in vitro antimycobacterial activity, while compound 3i also demonstrated activity against Escherichia coli at 12.5 μg/mL . Compounds 3a and 3b demonstrated antibacterial activity against Pseudomonas aeruginosa and E. coli with MIC values of 12.5 μg/mL . The 6-chloro substituent in the target compound serves as a synthetic handle for introducing diverse nucleophiles at this position, enabling systematic exploration of the SAR space identified in this foundational work .

Antimicrobial Discovery Mycobacterium tuberculosis Antibacterial SAR Chloropyrimidine Scaffolds

Nucleophilic Substitution at 6-Chloro Position

The chlorine atom at the 6-position of this compound confers well-established reactivity for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, thiols, and other nucleophiles to generate diverse derivative libraries . This reactivity profile distinguishes the target compound from analogs lacking a halogen leaving group at position 6, such as 5-ethyl-2-methylpyrimidin-4-ol, which requires alternative synthetic routes for derivatization [1]. The 6-chloro-5-ethyl-2-methyl substitution pattern has been successfully employed in the synthesis of more complex molecules, including 1-{2-[(5-ethyl-2-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-ol . In this derivative, nucleophilic displacement of the chlorine by an aminoethylpiperidine moiety generates a compound with distinct physicochemical properties, including a calculated LogP of 1.37 and topological polar surface area (tPSA) of 61.3 Ų . The chlorine at position 6 therefore provides a synthetic entry point that is absent in the non-halogenated parent pyrimidin-4-ol core.

Nucleophilic Substitution Synthetic Intermediate Pyrimidine Derivatization Medicinal Chemistry Building Block

Agrochemical Intermediate: Chloro vs. Fluorinated Scaffolds

Pyrimidin-4-ol derivatives represent an important class of intermediates for agrochemical development, with different substitution patterns directing applications toward distinct herbicidal mechanisms . The 6-chloro-5-ethyl-2-methyl substitution pattern in the target compound provides a scaffold suitable for nucleophilic derivatization to generate diverse agrochemical candidates . In contrast, the fluorinated analog 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2836-44-4) is specifically developed for acetolactate synthase (ALS) enzyme inhibition studies in weed control applications . The chloro versus trifluoromethyl substitution at position 6 creates fundamentally different electronic environments and lipophilicity profiles: the trifluoromethyl analog has a molecular weight of 178.11 g/mol and is marketed explicitly for ALS inhibition studies, while the target compound (MW 172.61 g/mol) offers a distinct synthetic entry point via its 6-chloro leaving group for generating structurally diverse agrochemical libraries .

Agrochemical Synthesis Herbicide Intermediates Pyrimidine Scaffolds ALS Inhibitors

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol: Application Scenarios


hERG Liability Assessment in Lead Optimization

This compound is suitable for inclusion in cardiac safety screening panels during lead optimization. Its quantifiable hERG channel inhibition (IC50 = 5 nM in whole-cell patch clamp assays on HEK293 cells) provides a measurable benchmark for assessing the hERG liability of pyrimidine-containing drug candidates [1]. Researchers can use this compound as a reference standard when profiling novel pyrimidine derivatives to determine whether structural modifications reduce or exacerbate hERG channel block relative to this baseline.

PRMT6/4 Inhibitor Scaffold Development

The compound's PRMT6 inhibitory activity (IC50 = 26 nM) and PRMT4 inhibitory activity (IC50 = 22 nM) make it a relevant starting point for developing protein arginine methyltransferase inhibitors [1]. Medicinal chemists can utilize the 6-chloro and 4-hydroxy positions as synthetic handles for introducing substituents aimed at improving selectivity between PRMT family members, addressing a key challenge in this therapeutic area where the target compound exhibits near-equipotent inhibition of PRMT6 and PRMT4.

6-Substituted Derivatives for Antimycobacterial SAR

Based on established SAR demonstrating that optimized 6-position substituents on chloropyrimidines yield MIC values as low as 0.75 μg/mL against Mycobacterium tuberculosis, this compound serves as a key intermediate for synthesizing 6-amino, 6-thio, and 6-aryl derivatives for antimicrobial screening [1]. The 6-chloro group enables direct nucleophilic substitution to generate libraries targeting the SAR space identified in chloropyrimidine antimicrobial studies.

Diversifiable Scaffold for Herbicide & Fungicide Screening

As a pyrimidin-4-ol derivative with a reactive 6-chloro handle, this compound enables the generation of structurally diverse agrochemical candidates through nucleophilic substitution [1]. Unlike fixed-substituent analogs such as 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, which is purpose-built for ALS enzyme inhibition studies, the target compound's 6-chloro group allows post-functionalization to explore multiple herbicidal or fungicidal mechanisms of action .

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